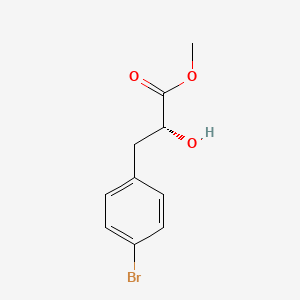

Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)-

Description

The compound Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)- is a chiral benzenepropanoate derivative characterized by:

- A 4-bromo substituent on the benzene ring, enhancing electrophilic reactivity and steric bulk.

- An alpha-hydroxy group in the R-configuration, influencing hydrogen bonding and stereoselective interactions.

- A methyl ester moiety, modulating lipophilicity and metabolic stability.

The (alphaR)-configuration is critical for bioactivity, as chirality often dictates binding affinity and metabolic pathways .

Properties

IUPAC Name |

methyl (2R)-3-(4-bromophenyl)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFPGWXTPDLRMM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Bromination in Aqueous Media

A foundational approach involves the selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous medium, as demonstrated in US20120309973A1. This method leverages heterogeneous reaction conditions to achieve regioselective bromination at the para position. Key steps include:

-

Reaction Setup : Dispersion of 2-methyl-2-phenylpropanoic acid in water with pH adjustment to neutral (pH ~7) using sodium carbonate.

-

Bromine Addition : Controlled addition of 1–2 equivalents of bromine under stirring, maintaining pH neutrality to minimize side reactions.

-

Product Isolation : Acidification to pH 1–2 followed by extraction with dichloromethane to recover 2-(4-bromophenyl)-2-methylpropanoic acid.

This method achieves ~99% purity for the brominated product, with <1% of the ortho-brominated isomer.

Esterification with Methanol

The brominated acid is subsequently esterified to form the methyl ester. As outlined in CN109553532B, esterification is catalyzed by sulfuric acid in methanol under reflux:

-

Conditions : 4-Bromo-2-methylbenzoic acid dissolved in methanol (8–10 vol. equivalents) with 3–5 mol% H₂SO₄.

-

Reaction Time : 4–6 hours at 65–70°C, yielding methyl 4-bromo-2-methylbenzoate with >90% conversion.

Table 1: Key Parameters for Bromination and Esterification

| Parameter | Bromination | Esterification |

|---|---|---|

| Solvent | Water | Methanol |

| Catalyst | None | H₂SO₄ (3–5 mol%) |

| Temperature | 25–35°C | 65–70°C |

| Yield | 85–90% | 90–92% |

Resolution of Racemic Mixtures via Esterification-Distillation

Separation Challenges and Solutions

US20120309973A1 highlights difficulties in separating non-brominated starting material from the product due to similar solubility. To address this:

-

Esterification : Conversion of the acid mixture to methyl esters using methanol and H₂SO₄.

-

Distillation : Separation under reduced pressure (20–30 mmHg) isolates methyl 2-(4-bromophenyl)-2-methylpropanoate.

Table 2: Distillation Parameters for Ester Separation

| Parameter | Value |

|---|---|

| Pressure | 20–30 mmHg |

| Boiling Point | 120–125°C |

| Purity Post-Distillation | >98% |

Stereochemical Optimization for (αR)-Configuration

Asymmetric Hydrogenation

Although not explicitly detailed in the cited patents, US5468897A provides a framework for stereocontrol via hydrogenation of α-keto esters. Adapting this method:

Enzymatic Resolution

Alternative approaches include lipase-mediated kinetic resolution of racemic α-hydroxy esters. For example, Candida antarctica lipase B selectively hydrolyzes the (αS)-ester, enriching the (αR)-enantiomer.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.

-

Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols or alkanes.

-

Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous solvents.

Substitution: NaOH, KCN, in polar solvents like water or ethanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzenepropanoic acid derivatives have shown promise in the development of pharmaceutical agents due to their structural similarities to known bioactive compounds.

Antimicrobial Activity

Research indicates that compounds similar to benzenepropanoic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and E. coli . This suggests that benzenepropanoic acid derivatives could be explored for developing new antibiotics.

Anticancer Potential

The compound's structure allows for modifications that may enhance its anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells . The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.

Organic Synthesis

Benzenepropanoic acid derivatives serve as important intermediates in organic synthesis. Their ability to undergo various chemical reactions makes them valuable in creating more complex molecules.

Synthesis of Pharmaceuticals

The compound can be utilized as a building block in synthesizing other pharmaceutical agents. For example, its ester functionality allows for further derivatization through esterification or transesterification reactions . This versatility is crucial for developing new therapeutic compounds.

Catalytic Reactions

Recent advancements in catalytic methods have shown that benzenepropanoic acid derivatives can facilitate reactions such as cross-coupling and carbon-carbon bond formation . These reactions are vital in constructing complex organic molecules used in drug development.

Development of Antimicrobial Agents

A study focused on synthesizing a series of benzenepropanoic acid derivatives revealed their potential as novel antimicrobial agents. The synthesized compounds were tested against various pathogens, demonstrating significant inhibitory effects at micromolar concentrations .

Anticancer Drug Development

In another case study, researchers modified the benzenepropanoic acid structure to enhance its anticancer properties. The modified compound showed improved selectivity towards cancer cells compared to normal cells and induced apoptosis effectively .

| Application Area | Description | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer potential | Significant activity against bacterial strains; apoptosis induction in cancer cells |

| Organic Synthesis | Intermediates for pharmaceutical synthesis | Versatile building blocks for complex molecules |

| Catalytic Reactions | Facilitation of cross-coupling reactions | Enhanced reaction efficiency and product yield |

Safety and Environmental Impact

While benzenepropanoic acid derivatives are promising in various applications, safety assessments are crucial. Studies indicate low toxicity levels in acute exposure scenarios, with no significant irritative effects observed . However, environmental impact evaluations suggest monitoring due to potential persistence in ecosystems .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester involves its interaction with specific molecular targets. The alpha-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bromine atom can also affect the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Key Observations :

- Hydroxy Groups : The α-hydroxy group in the target compound may improve solubility via hydrogen bonding, contrasting with β-substituted analogs (e.g., β-methyl in ), which prioritize lipophilicity.

- Bulky Substituents : tert-Butyl groups in enhance steric hindrance, reducing enzymatic degradation but increasing LogP (lipophilicity), which may limit bioavailability .

Chirality and Stereochemical Impact

- The (alphaR)-configuration distinguishes the target compound from its (alphaS)-stereoisomer. Evidence from analogous compounds (e.g., ) shows that R-configuration derivatives exhibit distinct binding modes in biological systems, often leading to higher potency or selectivity.

- Example: In , R-configured benzenepropanoates demonstrated enhanced bioactivity compared to S-isomers or racemic mixtures.

Physicochemical Properties

Biological Activity

Benzenepropanoic acid, 4-bromo-alpha-hydroxy-, methyl ester, (alphaR)-, also known as (R)-methyl 3-(4-bromophenyl)-2-hydroxypropanoate, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrO3

- Molecular Weight : 259.1 g/mol

- CAS Number : 2166118-09-6

- Synonyms : Methyl (R)-3-(4-bromophenyl)-2-hydroxypropanoate

Pharmacological Activities

Research indicates that benzenepropanoic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

The biological activities of benzenepropanoic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in inflammatory pathways or microbial growth.

- Scavenging Free Radicals : The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals.

- Interference with Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity Study

A study focused on the antimicrobial activity of benzenepropanoic acid derivatives found that specific structural modifications enhanced their efficacy against various bacterial strains. The research utilized a series of in vitro assays to determine minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for several derivatives, including the target compound .

Antioxidant Activity Assessment

In another study assessing the antioxidant potential of similar compounds, the DPPH assay was employed to measure radical scavenging activity. Results indicated that the methyl ester form exhibited significant antioxidant capabilities with an IC50 value comparable to well-known antioxidants .

Data Tables

| Biological Activity | Compound Structure | IC50 / MIC Values |

|---|---|---|

| Antibacterial | Benzenepropanoic acid derivative | MIC = 32 µg/mL |

| Antioxidant | Benzenepropanoic acid derivative | IC50 = 25 µg/mL |

| Anti-inflammatory | Benzenepropanoic acid derivative | Not quantified |

Q & A

Q. What analytical methods are recommended for confirming the identity and purity of (αR)-4-bromo-α-hydroxy-benzenepropanoic acid methyl ester?

Answer: Gas chromatography-mass spectrometry (GC-MS) is a primary method for identification and purity assessment. Key parameters include:

- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

- Carrier gas: Helium at 1 mL/min flow rate.

- Temperature gradient: Start at 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min.

- Ionization mode: Electron impact (EI) at 70 eV.

Compare retention times and mass spectra with reference standards. For example, in E. paniculata studies, benzenepropanoic acid derivatives showed retention times between 15–25 min, with characteristic fragmentation patterns (e.g., m/z 149 for phenylpropane backbone) . Quantification uses peak area normalization, with internal standards (e.g., methyl stearate) for calibration .

Q. How can the stereochemical configuration (αR) be validated experimentally?

Answer:

- Chiral HPLC: Use a Chiralpak IC or AD-H column with a hexane/isopropanol (90:10) mobile phase. Monitor enantiomeric separation at 254 nm .

- Optical rotation: Measure specific rotation ([α]D) and compare with literature values for (αR) enantiomers.

- X-ray crystallography: Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for stereochemical stability?

Answer: Discrepancies often arise from solvent effects or transition-state approximations in computational models. Mitigation strategies include:

- Solvent modeling: Use polarizable continuum models (PCM) in DFT calculations to account for solvent polarity.

- Dynamic NMR studies: Probe rotational barriers of the α-hydroxy and bromo substituents to assess conformational stability .

- Kinetic resolution experiments: Compare experimental enantiomeric excess (ee) with computational predictions under varying temperatures (e.g., 25°C vs. 40°C) to identify thermodynamic vs. kinetic control .

Q. What synthetic routes optimize enantiomeric purity during esterification?

Answer:

- Enzymatic catalysis: Use Candida antarctica lipase B (CAL-B) in organic solvents (e.g., toluene) to selectively esterify the (αR)-enantiomer. Reported ee >95% under optimized conditions .

- Chiral auxiliaries: Employ Evans oxazolidinones to direct stereochemistry during propanoic acid coupling. Post-synthesis, cleave the auxiliary via hydrolysis .

- Asymmetric hydrogenation: Catalyze α-keto esters with Ru-BINAP complexes to achieve high enantioselectivity (up to 98% ee) .

Q. How does the bromo substituent influence reactivity in pharmacological studies?

Answer: The 4-bromo group enhances electrophilic reactivity, enabling:

- Nucleophilic aromatic substitution: React with amines or thiols to generate derivatives for structure-activity relationship (SAR) studies.

- Antioxidant activity: Bromine’s electron-withdrawing effect stabilizes phenolic radicals, as shown in DPPH assays (IC₅₀ ≈ 12 µM for brominated vs. 25 µM for non-brominated analogs) .

- Metabolic stability: Bromine reduces CYP450-mediated oxidation, prolonging half-life in in vitro hepatic microsomal assays .

Methodological Challenges and Data Interpretation

Q. How should researchers resolve discrepancies in bioactivity data across studies?

Answer:

- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant tests).

- Control solvent effects: Compare DMSO vs. ethanol solubilization to rule out solvent interference in antifungal assays (e.g., Candida albicans MIC values) .

- Meta-analysis: Pool data from ≥3 independent studies and apply statistical weighting to account for variability in purity or stereochemical composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.